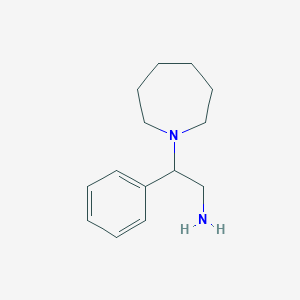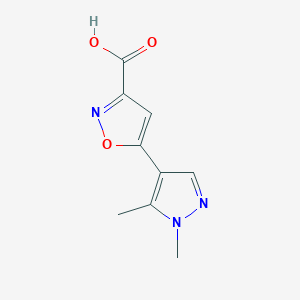
ethyl 2-nitro-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ethyl 2-nitro-3-oxobutanoate is an organic compound with the molecular formula C6H9NO5 It is a derivative of butanoic acid, where the hydrogen atoms on the second and third carbon atoms are replaced by a nitro group and a keto group, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-nitro-3-oxo-, ethyl ester typically involves the esterification of butanoic acid derivatives. One common method is the reaction of ethyl acetoacetate with nitric acid under controlled conditions to introduce the nitro group. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of butanoic acid, 2-nitro-3-oxo-, ethyl ester may involve continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the reaction and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
ethyl 2-nitro-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Nitro derivatives of butanoic acid.
Reduction: Amino derivatives of butanoic acid.
Substitution: Various substituted butanoic acid esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
ethyl 2-nitro-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of butanoic acid, 2-nitro-3-oxo-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, altering the oxidative state of biological molecules. The ester group can undergo hydrolysis, releasing butanoic acid and ethanol, which can further interact with metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanoic acid, 2-methyl-3-oxo-, ethyl ester: Similar structure but with a methyl group instead of a nitro group.
Butanoic acid, 2-chloro-3-oxo-, ethyl ester: Contains a chloro group instead of a nitro group.
Ethyl 2-acetylbutyrate: An ethyl ester of butanoic acid with an acetyl group.
Uniqueness
ethyl 2-nitro-3-oxobutanoate is unique due to the presence of both a nitro group and a keto group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
ethyl 2-nitro-3-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO5/c1-3-12-6(9)5(4(2)8)7(10)11/h5H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJZCTRVMDSKSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402593 |
Source


|
| Record name | Butanoic acid, 2-nitro-3-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51026-98-3 |
Source


|
| Record name | Butanoic acid, 2-nitro-3-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does the presence of carbonate affect the reaction of ethyl acetoacetate with peroxynitrite?
A1: Research suggests that the presence of carbonate significantly enhances the nitration of ethyl acetoacetate by peroxynitrite. [] This is because the reaction of peroxynitrite with CO2 forms an unstable intermediate, nitrosoperoxycarbonate, which can generate reactive species like the nitronium ion. This nitronium ion is a powerful electrophile that facilitates the nitration of ethyl acetoacetate, leading to the formation of ethyl 2-nitroacetoacetate as the major product. []
Q2: Why is the nitration of ethyl acetoacetate by peroxynitrite considered significant in a biological context?
A2: The reaction of ethyl acetoacetate with peroxynitrite in the presence of carbonate serves as a model for understanding how peroxynitrite might nitrate other aliphatic molecules in biological systems. [] While often associated with tyrosine nitration, this research highlights that peroxynitrite, especially in the presence of carbonate, could potentially nitrate other biologically relevant molecules containing aliphatic groups like amines, sugars, thiols, and thioethers. []
Q3: Can ethyl 2-nitroacetoacetate be used as a synthetic building block?
A3: Yes, ethyl 2-nitroacetoacetate has been explored as a synthetic equivalent for ethoxycarbonylnitrile oxide. [, ] While the provided abstracts don't detail the specific reactions, this suggests that ethyl 2-nitroacetoacetate can be a valuable tool in organic synthesis for constructing molecules containing nitrile oxide functionality.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1335172.png)

